4-(dimethylsulfamoyl)-N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide
Description
The compound 4-(dimethylsulfamoyl)-N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide features a benzamide core with a dimethylsulfamoyl group at the 4-position. The amide nitrogen is linked to a methyl-substituted 1,3,4-oxadiazole ring, which is further functionalized with a sulfanyl chain terminating in a 2-(4-methoxyphenyl)-2-oxoethyl moiety. Key structural attributes include:
- Benzamide backbone: Provides rigidity and hydrogen-bonding capacity.
- 1,3,4-Oxadiazole ring: Contributes to electronic stabilization and metabolic resistance.
- 4-Methoxyphenyl ketone: Imparts electron-donating effects and lipophilicity.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6S2/c1-25(2)33(28,29)17-10-6-15(7-11-17)20(27)22-12-19-23-24-21(31-19)32-13-18(26)14-4-8-16(30-3)9-5-14/h4-11H,12-13H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTIEVVVEAYOPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide typically involves multiple steps. One common approach is the copper-catalyzed domino reaction, which integrates consecutive condensation, base-promoted ring-opening, and key copper-catalyzed decarboxylative coupling for intramolecular C–O bond formation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of sulfanyl groups makes it susceptible to oxidation.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The benzamide core allows for various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, it may serve as a probe to study enzyme interactions and cellular pathways due to its functional groups that can interact with various biomolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its ability to inhibit specific enzymes or receptors.
Industry
In the industrial sector, it could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 4-(dimethylsulfamoyl)-N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl and oxadiazole groups play a crucial role in binding to these targets, thereby modulating their activity .
Comparison with Similar Compounds
Structural Variations and Key Functional Groups
The following table summarizes structural analogs and their distinguishing features:
Impact of Substituents on Physicochemical Properties
- Sulfamoyl Alkylation :
- Methylsulfonylphenyl in ID 17 creates a strong electron-withdrawing effect, contrasting with the electron-donating 4-methoxyphenyl in the target .
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, characterization, and specific case studies that highlight its pharmacological properties.
Molecular Characteristics
- IUPAC Name: this compound
- Molecular Formula: C21H22N4O5S2
- Molecular Weight: 474.55 g/mol
Structural Representation
The structural formula of the compound can be represented as follows:
This structure includes a dimethylsulfamoyl group and a 1,3,4-oxadiazole moiety, which are known to enhance biological activity.
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit a range of biological activities including:
- Anti-inflammatory Properties: Studies have shown that derivatives of 1,3,4-oxadiazole can significantly reduce inflammation in animal models. For instance, compounds with similar structures have been tested using the carrageenan-induced rat-paw edema model, where they exhibited notable anti-inflammatory effects compared to standard drugs like indomethacin .
- Antibacterial and Antifungal Activities: The oxadiazole derivatives have also demonstrated antibacterial and antifungal properties. These activities are attributed to their ability to disrupt microbial cell walls or interfere with metabolic processes .
Anti-inflammatory Activity
A study conducted on various oxadiazole derivatives demonstrated that certain substitutions at the 2 and 5 positions of the oxadiazole ring enhanced anti-inflammatory activity. Notably, compounds with electron-withdrawing groups showed superior efficacy compared to their electron-donating counterparts .
| Compound | Substitution | Anti-inflammatory Activity |
|---|---|---|
| C4 | 3-Chloro | Moderate |
| C7 | 4-Nitro | High |
| C2 | 2-Chloro | Low |
The results indicated that the position and nature of substituents play a crucial role in modulating the biological activity of these compounds.
Antibacterial Activity
In another study focusing on the antibacterial properties of related compounds, it was found that certain oxadiazole derivatives exhibited activity against Gram-positive bacteria. The mechanism was suggested to involve interference with bacterial DNA synthesis .
Pharmacological Profile
The pharmacological profile of this compound suggests potential applications in treating inflammatory diseases and infections. Its dual action against inflammation and microbial growth positions it as a promising candidate for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
